2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
“2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular formula of the compound is C18H17BrN2O3 and it has a molecular weight of 389.249. Further details about its structure are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found .Scientific Research Applications
Photodynamic Therapy Applications
One significant application area for benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. It demonstrated remarkable potential as a Type II photosensitizer for cancer treatment, indicating the relevance of such derivatives in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Monitoring and Assessment
Benzenesulfonamide derivatives also play a role in environmental science, particularly in the detection and analysis of contaminants. Maceira, Marcé, and Borrull (2018) developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurised liquid extraction (PLE) for determining benzenesulfonamide derivatives in particulate matter (PM10) samples. This methodology allows for the monitoring of such compounds in outdoor air, contributing to assessments of human exposure to industrial and household chemical residues (Maceira, Marcé, & Borrull, 2018).
Antimicrobial Activity and Enzyme Inhibition
Research on benzenesulfonamide derivatives extends into biochemistry and pharmacology, particularly regarding antimicrobial activity and enzyme inhibition. Alyar et al. (2018) synthesized new Schiff bases from sulfa drugs and evaluated their antimicrobial activity and effects on carbonic anhydrase enzymes. The study revealed that certain derivatives exhibit significant antimicrobial properties and potent enzyme inhibition, which could be explored further for therapeutic applications (Alyar et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDVPASJYLVOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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